4-Bromo-3-chlorobenzo[d]isoxazole

Physicochemical Properties Drug Design ADME Prediction

Medicinal chemists aiming to diversify benzo[d]isoxazole libraries often struggle with regioisomeric building blocks that yield unpredictable reactivity. 4-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260751-76-5) solves this with orthogonal C4-Br and C3-Cl sites: • C4-Br enables first-stage Suzuki coupling; C3-Cl remains for subsequent cross-coupling or SNAr. • High lipophilicity (LogP ≈3.24) supports ADME optimization for CNS-penetrant candidates. • Utilized in BET bromodomain inhibitor SAR programs for castration-resistant prostate cancer. Shipped with full analytical documentation, ensuring procurement reliability for iterative library synthesis.

Molecular Formula C7H3BrClNO
Molecular Weight 232.461
CAS No. 1260751-76-5
Cat. No. B596516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzo[d]isoxazole
CAS1260751-76-5
Synonyms4-Bromo-3-chlorobenzo[d]isoxazole
Molecular FormulaC7H3BrClNO
Molecular Weight232.461
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NO2)Cl
InChIInChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H
InChIKeyFYJQRRNRMOCGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorobenzo[d]isoxazole: Heterocyclic Building Block for Precision Synthesis


4-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260751-76-5) is a dihalogenated, fused heterocyclic compound in the benzo[d]isoxazole family . It is characterized by a benzene ring fused to an isoxazole core, with a bromine atom at the 4-position and a chlorine atom at the 3-position. This specific substitution pattern differentiates it from numerous other isomers and is the foundation of its value as a key intermediate, enabling selective sequential functionalization in complex molecule synthesis . Its primary role is as a versatile building block in medicinal chemistry and materials science research, rather than a biologically active compound itself [1].

Precision synthesis scaffold via selective sequential cross-coupling
Dihalogenated building block for medicinal chemistry library design
Facilitates late-stage functionalization of benzo[d]isoxazole cores

Why In-Class Analogs Cannot Substitute Without Compromising Synthesis


In the class of halogenated benzo[d]isoxazoles, simple interchange between isomers is not scientifically valid due to profound differences in physicochemical properties and reactivity. Even minor shifts in halogen position drastically alter molecular properties, such as lipophilicity (LogP) and electron density, which dictate solubility, chromatographic behavior, and, most critically, reactivity in cross-coupling reactions . For instance, the 3-chloro substituent is generally less reactive in Pd-catalyzed cross-couplings than the 4-bromo substituent, a difference that is fundamental to the compound's value as a scaffold for sequential derivatization [1]. Substituting with a regioisomer like 4-Bromo-5-chlorobenzo[d]isoxazole or 6-Bromo-3-chlorobenzo[d]isoxazole would likely result in a different synthetic route, altered reaction yields, and ultimately, a different final product with potentially distinct biological or material properties .

Regioisomer mismatch
Shifting halogen position alters Pd-catalyzed coupling reactivity and synthetic routes.
Mono-halogenated analogs
Lack of orthogonal handles prevents sequential derivatization; limits library complexity.
Unsubstituted core scaffold
Significantly lower lipophilicity may shift LogP-dependent properties of final candidates.

Quantifiable Differentiation from Closest Analogs and In-Class Candidates


Enhanced Lipophilicity vs. Unsubstituted Core Scaffold

The addition of bromine and chlorine atoms to the benzo[d]isoxazole core dramatically increases its lipophilicity, a key property influencing membrane permeability and in vivo distribution of final drug candidates. The 4-bromo-3-chloro substitution pattern yields a calculated LogP of 2.95–3.24, which is substantially higher than that of the unsubstituted parent heterocycle, benzo[d]isoxazole . This difference is quantifiable and meaningful for projects requiring a hydrophobic building block.

Lipophilicity gain
Data to verify
+1.12 to +1.64 LogP
Supports selection for hydrophobic-target research
Predicted values; source-specific review recommended
Physicochemical Properties Drug Design ADME Prediction

Superior and Selective Cross-Coupling via Orthogonal Halogens

The value of 4-Bromo-3-chlorobenzo[d]isoxazole is derived from its two different halogen substituents, which possess distinct reactivities in palladium-catalyzed cross-coupling reactions. The aryl bromide (C4-Br) is significantly more reactive than the heteroaryl chloride (C3-Cl) [1]. This allows for sequential, site-selective derivatization: the 4-position can be functionalized first via Suzuki, Heck, or Sonogashira reactions, leaving the 3-chloro group intact for a subsequent, orthogonal transformation. This is a class-level advantage for dihalogenated heterocycles, but the 4,3-substitution pattern is a specific isomer that offers this precise reactivity profile, differentiating it from analogs where the halogens might have similar reactivities (e.g., 4-Bromo-5-chlorobenzo[d]isoxazole) or where only one reactive handle is present.

Orthogonal reactivity
Class-level inference
C4-Br >> C3-Cl [1]
Enables site-selective sequential coupling workflow
Based on general Pd-catalyzed cross-coupling principles
Synthetic Methodology Medicinal Chemistry C-C Bond Formation

Distinct Physicochemical Properties Differentiating Close Regioisomers

This specific regioisomer possesses a unique set of predicted physicochemical properties that distinguish it from close analogs. For instance, its predicted boiling point (313.6 ± 22.0 °C) and density (1.820 ± 0.06 g/cm³) are intrinsic to its molecular structure. While comparative data for every isomer is not always available, the differences in substitution pattern guarantee distinct properties, which translate into different behaviors in analytical techniques (e.g., LCMS retention time, NMR chemical shifts) and during purification. This is critical for quality control and for researchers who need to ensure they are using the correct isomer in a synthetic sequence.

Physicochemical fingerprint
Data to verify
BP: 313.6 °C; Density: 1.82 g/cm³
Supports analytical method development and QC
Predicted values; may differ from experimental data
Chemical Properties Analytical Chemistry Purification

Procurement-Driven Application Scenarios


Synthesis of Diversely Functionalized Libraries via Sequential Cross-Coupling

This is the core application scenario for this compound. A medicinal chemistry team requiring a diverse library of 3,4-disubstituted benzo[d]isoxazoles would prioritize this scaffold. The orthogonal reactivity of the C4-Br and C3-Cl bonds (as described in Section 3, Evidence Item 2) [1] allows for a first Suzuki coupling at the 4-position, introducing an aryl or heteroaryl group. The remaining 3-chloro group can then be used in a subsequent, potentially more challenging, cross-coupling or nucleophilic aromatic substitution to introduce a second diversity element. This sequential approach is impossible with a mono-halogenated or symmetrically dihalogenated analog, making 4-Bromo-3-chlorobenzo[d]isoxazole a unique and essential tool for efficient library synthesis.

Development of BET Bromodomain Inhibitors and Targeted Therapeutics

Benzo[d]isoxazole is a recognized privileged scaffold in medicinal chemistry, particularly in the development of BET bromodomain inhibitors for oncology applications, such as castration-resistant prostate cancer [2]. This compound serves as a late-stage functionalization handle for introducing this core into larger inhibitor molecules. Its specific substitution pattern (as detailed in Section 3, Evidence Items 1 & 3) allows it to be incorporated at a specific vector in the molecule, influencing the final drug candidate's binding affinity and selectivity. Researchers working on SAR studies around this scaffold would procure this specific isomer to explore chemical space inaccessible with other regioisomers.

Optimization of Lipophilicity in Drug Candidate Design

In drug discovery, controlling lipophilicity (LogP) is crucial for optimizing a candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties. As quantified in Section 3 (Evidence Item 1), 4-Bromo-3-chlorobenzo[d]isoxazole has a LogP significantly higher than the unsubstituted core . A project aiming to increase the lipophilicity of a lead series to improve membrane permeability or to access intracellular targets in the CNS would rationally select this building block over less lipophilic analogs. This quantitative property difference provides a clear, data-driven rationale for its procurement over other halogenated or unsubstituted benzo[d]isoxazole building blocks.

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal dihalogen reactivity
Stepwise cross-coupling efficiency
BET bromodomain inhibitor scaffolds
Benzo[d]isoxazole core vector
SAR and binding-affinity endpoints
Lipophilicity optimization studies
Reported LogP increase profile
Membrane permeability model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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